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Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490 Get Quote

Executive Summary & Compound Profile
CGP 29030A is a peptide-based antagonist of the Neurokinin-1 (NK1) receptor, the primary

receptor for Substance P (SP). In spinalized models (transected spinal cord), the

pharmacodynamics of this compound shift drastically compared to intact controls due to

denervation supersensitivity, Blood-Spinal Cord Barrier (BSCB) alteration, and gliosis.

This guide addresses the specific challenge of dosing this compound to modulate spinal

excitability (locomotion or nociception) without inducing off-target motor toxicity.
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Parameter Specification Technical Note

Target
NK1 Receptor (Tachykinin

receptor 1)

Antagonizes SP-induced

depolarization in ventral horn

neurons.

Format Lyophilized Peptide
Hygroscopic. Store at -20°C

with desiccant.

Solubility Water/Saline (variable)

Critical: Hydrophobic variants

may require 0.1% acetic acid

or minimal DMSO (<1%) for

initial dissolution.

MW
~1,200–1,500 Da (Analog

dependent)

Always calculate dose in Molar

(nmol), not just weight (µg), to

ensure stoichiometry.

Dosage & Administration Protocols
The "Spinal Shift" Phenomenon
In chronic spinal animals (e.g., >4 weeks post-transection), NK1 receptors in the dorsal horn

and ventral neuronal pools often undergo upregulation. A dose that is ineffective in an intact

animal may cause profound suppression of reflexes or locomotion in a spinalized animal.

Conversely, during the acute "spinal shock" phase (0–2 weeks), the system may be non-

responsive.

Recommended Dosage Ranges (Rat Model)
The following dosages are derived from intrathecal (i.t.) applications. Systemic (IP/IV)

administration is generally discouraged for peptide antagonists due to rapid enzymatic

degradation and poor BSCB penetration.
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Experimental
Phase

Route Starting Dose Max Dose Objective

Acute (0-7 days)
Intrathecal

(Bolus)

10 nmol (approx.

10-15 µg)
50 nmol

Prevent acute

excitotoxicity or

wind-up.

Chronic (>4

weeks)

Intrathecal

(Bolus)

5 nmol (approx.

5-7 µg)
25 nmol

Modulate

spasticity or CPG

rhythm.

Continuous Osmotic Pump 10-20 nmol/day 50 nmol/day

Long-term

suppression of

neuropathic pain.

Critical Warning: Older NK1 antagonists (e.g., Spantide I) caused "flaccid paralysis" due to off-

target sodium channel blockade. While CGP 29030A is more selective, always validate motor

function with a lower dose before full experimental runs.

Protocol: Intrathecal Preparation & Injection
Objective: Deliver CGP 29030A to the L2-L5 enlargement without pressure damage.

Stock Solution: Dissolve 1 mg CGP 29030A in 1 mL sterile saline (0.9%). If turbid, sonicate

for 30s. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw.

Working Solution: Dilute stock with Artificial Cerebrospinal Fluid (ACSF) to reach target

concentration (e.g., 10 mM).

Volume Limit:

Rat: Max 10–15 µL bolus + 10 µL flush.
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Mouse: Max 5 µL bolus.

Reasoning: Exceeding these volumes increases intrathecal pressure, compressing the

cord and confounding locomotor readouts.

Troubleshooting & FAQs
Q1: I am seeing a complete loss of locomotor rhythm in
my spinalized preparation. Is this toxicity?
Diagnosis: Likely Target Engagement, not toxicity, provided the animal is not flaccidly paralyzed

(no tone). Mechanism: Substance P is often required to "boost" the excitability of the Central

Pattern Generator (CPG) in spinal animals. By blocking NK1, you remove the endogenous

drive required for rhythmogenesis. Solution:

Test for Lidocaine-like effects: Pinch the toe. If there is no withdrawal reflex, you have non-

specific sodium channel blockade (toxicity). Reduce dose by 50%.

If reflexes are present but rhythm is gone: You have successfully blocked the CPG. To

restore rhythm for study, titrate the dose down or add a co-agonist (e.g., NMDA/5-HT).

Q2: The compound precipitates in ACSF. How do I fix
this?
Diagnosis: Peptide aggregation. Solution:

Dissolve the powder in a small volume (e.g., 20 µL) of 0.1 M Acetic Acid first.

Then dilute with ACSF.

Adjust pH to 7.2–7.4 using minute amounts of NaOH.

Alternative: Use 10% Cyclodextrin (HP-β-CD) in saline as a vehicle to improve stability

without using toxic solvents like DMSO.

Q3: Why is the effect wearing off so quickly (within 20
mins)?
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Diagnosis: Peptidase degradation. Mechanism: The spinal cord is rich in endopeptidases that

degrade SP analogs. Solution:

Co-administration: Add a peptidase inhibitor (e.g., Captopril or Thiorphan) to the injectate.

Continuous Infusion: Switch from bolus injection to an intrathecal catheter connected to an

external syringe pump or osmotic minipump.

Mechanistic Visualization
The following diagram illustrates the intervention point of CGP 29030A within the spinal

locomotor circuit.

Descending Inputs
(Severed in Spinal Model)

NK1 Receptor
(Ventral Horn Neuron)

Loss of inhibition
leads to upregulation

Dorsal Root Ganglion
(Sensory Input)

Substance P Release

Nociception/Feedback

Binding

Ca2+ Influx &
Depolarization

Activation

Locomotor CPG
Activation

Increases Excitability

CGP 29030A
(Antagonist)

BLOCKS

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1668490?utm_src=pdf-body
https://www.benchchem.com/product/b1668490?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1:Mechanism of Action. CGP 29030A competitively binds to the NK1 receptor,

preventing Substance P-mediated calcium influx. In spinalized models, this reduces the "wind-

up" excitability that contributes to spasticity or fictive locomotion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spinalized-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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